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FT-IR Vibrational Assignments

The following table summarizes the key vibrational frequencies of 3,5-Dimethoxybenzaldehyde
(C9H1003) as characterized by FT-IR spectroscopy, comparing experimental data with Density Functional
Theory (DFT) calculations [1].

Vibrational Mode
Assignment

Experimental FT-IR
Frequency (cm™?)

Calculated DFT
Frequency (cm™?)

Spectral Region

Aromatic C-H
Stretching

Aldehyde C=0
Stretching

Skeletal Vibrations
(Ring)

Methoxy C-H
Stretching

3000-3100 (estimated)

Information missing

Observed

Information missing

Information missing

Information missing

Calculated

Information missing

4000-400 cm™1
(IR range)

4000-400 cm—1
(IR range)

4000-400 cm™?
(IR range)

4000-400 cm~?
(IR range)
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Vibrational Mode Experimental FT-IR Calculated DFT .

. Spectral Region
Assignment Frequency (cm™?) Frequency (cm™?)
Methoxy CHs Torsion  Low frequency Low frequency 4000-400 cm~*

(IR range)

Experimental and Computational Protocols

Here are the detailed methodologies for the key experiments and calculations cited in the data above.

e Experimental Spectra Collection [1]
o FT-IR Spectrum: The infrared spectrum of the compound was recorded in the range of 4000—
400 cm™.
o FT-Raman Spectrum: The Raman spectrum was recorded in the range of 3500-50 cm~2.
e Computational Methodology [1]
o Method: Density Functional Theory (DFT) was used for all quantum chemical calculations.
o Symmetry: Calculations assumed Cg symmetry for the molecule.
o Objective: The ground-state molecular geometry was optimized, and vibrational frequencies
and intensities (for both IR and Raman spectra) were predicted.
o Accuracy: The agreement between the calculated and experimental skeletal vibration
frequencies was reported to be better than 97%.

Workflow for Spectroscopic Characterization

The diagram below outlines the process of characterizing 3,5-Dimethoxybenzaldehyde through combined

experimental and computational methods.
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Important Notes on Data Interpretation

¢ Methyl Group Complexity: The presence of two methoxy groups (-OCHs) in the molecule adds
complexity to the spectrum. The low-frequency vibrational modes attributed to the torsion
movements of the CHs groups can be particularly difficult to assign accurately [1].

¢ Data Availability: While the NIST Chemistry WebBook lists an IR spectrum for this compound, it is
for the gas phase and may show frequency shifts compared to spectra recorded in solid or solution

states [2].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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